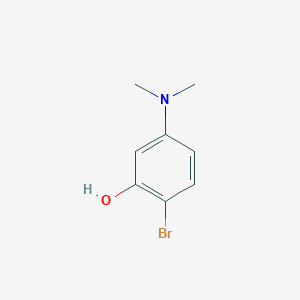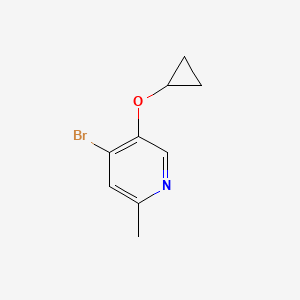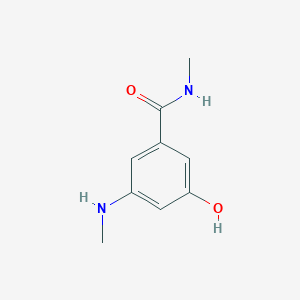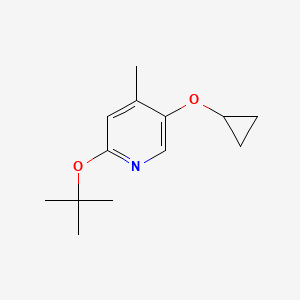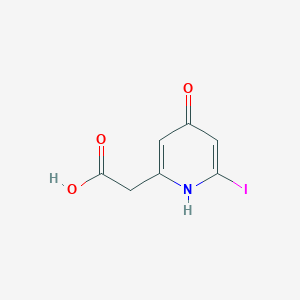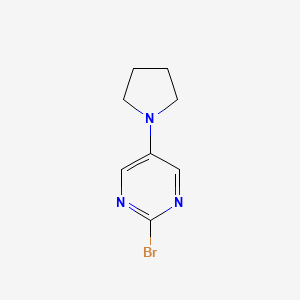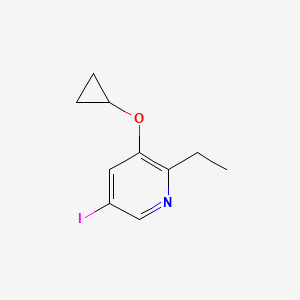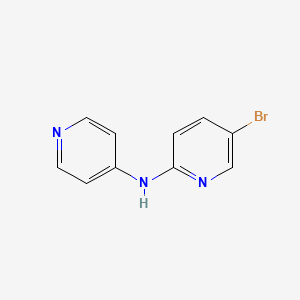
5-Bromo-N-(pyridin-4-YL)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(pyridin-4-yl)pyridin-2-amine is a heterocyclic organic compound that features a bromine atom and two pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom and the pyridine rings makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(pyridin-4-yl)pyridin-2-amine typically involves the bromination of N-(pyridin-4-yl)pyridin-2-amine. One common method is the reaction of N-(pyridin-4-yl)pyridin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine gas or bromine solutions in a suitable solvent can be employed, with careful monitoring of temperature and reaction time to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(pyridin-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are usually performed in solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Coupling Reactions: The major products are biaryl compounds with extended conjugation.
Oxidation and Reduction Reactions: The major products are the oxidized or reduced forms of the pyridine rings.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(pyridin-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(pyridin-4-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and pyridine rings can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular pathways involved can vary depending on the specific target and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(pyridin-2-yl)pyridin-4-amine
- 5-Bromo-N-[(pyridin-2-yl)methyl]pyridin-2-amine
- 3-Bromoimidazo[1,2-a]pyridine
Uniqueness
5-Bromo-N-(pyridin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom at the 5-position and the pyridin-4-yl group at the nitrogen atom allows for unique interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
1209458-13-8 |
|---|---|
Molekularformel |
C10H8BrN3 |
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
5-bromo-N-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-7H,(H,12,13,14) |
InChI-Schlüssel |
NGSKVBIEXBLKPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


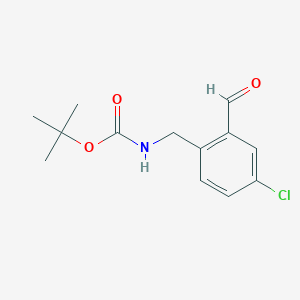
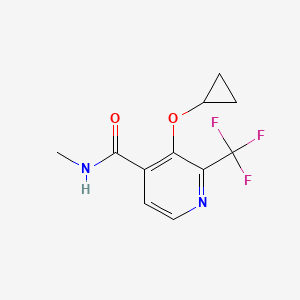
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
